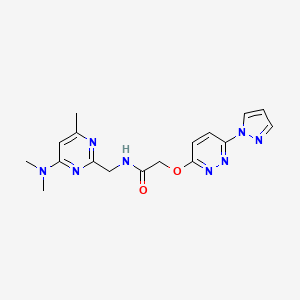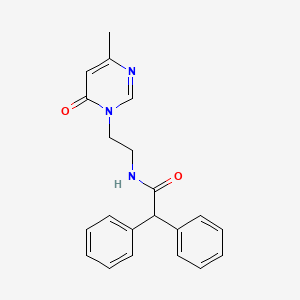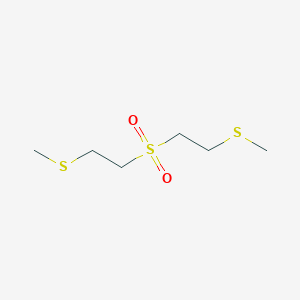![molecular formula C20H27N5O3 B2500906 6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887672-00-6](/img/structure/B2500906.png)
6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains a cyclopentyl group, a dimethyl group, and an imidazole group among others . The molecule has a molecular formula of C21H29N5O3 and a molecular weight of 399.495.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a large number of atoms. The cyclopentyl group indicates a five-membered carbon ring, while the imidazole group is a five-membered ring containing two nitrogen atoms .Scientific Research Applications
Hydantoin Derivatives and Their Synthesis Hydantoin derivatives, including structures like 6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, play a pivotal role in medicinal chemistry due to their biological and pharmacological activities. These compounds are significant in therapeutic and agrochemical applications. The Bucherer-Bergs reaction, applicable for the synthesis of hydantoins from carbonyl compounds, offers an efficient pathway for creating these molecules. This method allows for the preparation of important natural products and potential therapeutics, showcasing the versatility and utility of hydantoin derivatives in drug discovery and development (Shaikh et al., 2023).
Oxadiazoles and Their Applications Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are another class of compounds with a broad spectrum of applications across various fields such as pharmacology, material science, and organic electronics. The synthetic strategies for 1,3,4-oxadiazole derivatives demonstrate the flexibility of these molecules in creating fluorescent frameworks for potential chemosensors. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them ideal candidates for metal-ion sensors, highlighting their importance in developing advanced materials and sensing technologies (Sharma, Om, & Sharma, 2022).
Imidazole Derivatives and Antitumor Activity Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, have shown promising antitumor activity. Some of these compounds have advanced beyond preclinical testing, suggesting their potential in cancer therapy. The structural diversity of imidazole derivatives underpins their ability to interact with various biological targets, offering a rich area for the development of new antitumor drugs and exploring compounds with different biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
properties
IUPAC Name |
6-cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-12-10-23-15-16(21-18(23)25(12)13-8-6-7-9-13)22(5)19(28)24(17(15)27)11-14(26)20(2,3)4/h10,13H,6-9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAPBMJUFIRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)
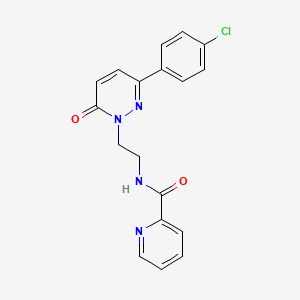
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)
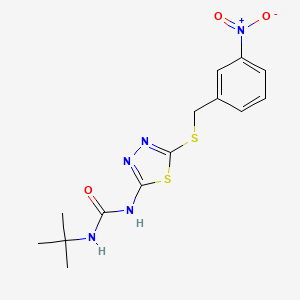
![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)
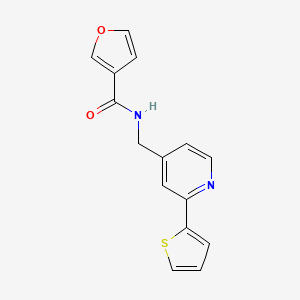
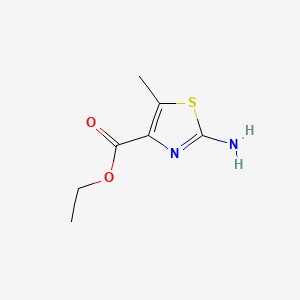
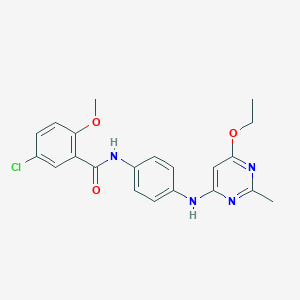
![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)
